molecular formula C16H13ClN2O2S2 B5092684 Ethyl 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetate

Ethyl 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetate

Cat. No.: B5092684
M. Wt: 364.9 g/mol
InChI Key: BOEPHJFFQQIWES-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with thiourea to form 4-chlorophenylthiourea. This intermediate is then cyclized with ethyl 2-bromoacetate in the presence of a base to yield the desired thieno[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Its derivatives are being investigated for their therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetate
  • Ethyl 2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetate
  • Ethyl 2-[5-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetate

Uniqueness

Ethyl 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities .

Properties

IUPAC Name

ethyl 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S2/c1-2-21-13(20)8-23-16-14-12(7-22-15(14)18-9-19-16)10-3-5-11(17)6-4-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEPHJFFQQIWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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